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Compound of Interest

Compound Name: AMY-101 acetate

Cat. No.: B13384212 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
a-AMY-101 acetate, also known as Cp40 acetate, is a synthetic cyclic peptide that acts as a

potent inhibitor of the central complement component C3.[1][2][3][4] By targeting C3, a-AMY-

101 effectively blocks all three pathways of complement activation (classical, lectin, and

alternative), thereby interrupting the downstream inflammatory cascade.[4][5][6] This

mechanism of action makes it a promising therapeutic candidate for a variety of complement-

mediated inflammatory diseases.[2][5] Preclinical and clinical studies have demonstrated its

anti-inflammatory efficacy in models of periodontitis, COVID-19-related hyperinflammation, and

renal fibrosis.[1][2]

This document provides detailed application notes and protocols for the reconstitution,

handling, and experimental use of a-AMY-101 acetate to ensure optimal performance and

reproducibility in research and drug development settings.
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Property Value Reference

Molecular Formula
C83H117N23O18S2.xC2H4O

2
[1]

Molecular Weight 1789.09 (free base) [1]

Sequence

{D-Tyr}-Ile-Cys-Val-{Trp(Me)}-

Gln-Asp-Trp-{Sar}-Ala-His-Arg-

Cys-{N(Me)Ile}-NH2 (Disulfide

bridge: Cys3-Cys13)

[1]

Appearance
White to off-white lyophilized

powder
[7]

Target Complement Component C3 [1][2][3]

Binding Affinity (KD) 0.5 nM [1][2]

Reconstitution and Handling
Proper reconstitution and handling of a-AMY-101 acetate are critical for maintaining its stability

and activity. The lyophilized powder should be stored under desiccated conditions.

Storage Conditions
Form

Storage
Temperature

Duration
Light/Moisture
Protection

Lyophilized Powder -80°C 2 years
Sealed, away from

moisture and light

-20°C 1 year
Sealed, away from

moisture and light

In Solvent -80°C 6 months
Sealed, away from

moisture and light

-20°C 1 month
Sealed, away from

moisture and light
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Data sourced from MedChemExpress and GlpBio.[1][8]

Reconstitution Protocols
The choice of solvent depends on the intended application (in vitro or in vivo). To enhance

solubility, warming the solution to 37°C and using an ultrasonic bath may be beneficial.[8]

Solvent Concentration Notes

DMSO 100 mg/mL
May require sonication to fully

dissolve.[1][8]

Water 50 mg/mL

May require sonication to fully

dissolve.[1] Note: GlpBio

reports insolubility in water at <

0.1 mg/mL.[8] It is

recommended to test solubility

from your specific supplier.

Protocol for Reconstituting in DMSO:

Bring the vial of lyophilized a-AMY-101 acetate to room temperature before opening.

Add the calculated volume of DMSO to the vial to achieve the desired stock concentration

(e.g., 100 mg/mL).

Gently vortex the vial to mix.

If necessary, sonicate the solution in a water bath until it becomes clear.

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw

cycles.

Store aliquots at -20°C or -80°C as recommended.

Several solvent systems can be used for in vivo administration. The following are examples of

multi-step solvent additions.
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1. PEG300, Tween-80, and Saline Formulation:

Add 10% DMSO to the lyophilized powder and mix to dissolve.

Sequentially add 40% PEG300, 5% Tween-80, and 45% saline, mixing thoroughly after each

addition.

The final solution should be clear.[1]

2. SBE-β-CD in Saline Formulation:

Add 10% DMSO to the lyophilized powder and mix.

Add 90% (20% SBE-β-CD in saline).

This may result in a suspended solution and may require sonication.[1]

3. Corn Oil Formulation:

Add 10% DMSO to the lyophilized powder and mix.

Add 90% corn oil. The resulting solution should be clear.[1]

4. Water for Injection (WFI) and Saline Formulation (for local injection):

Reconstitute the lyophilized product in Water for Injections (WFI) to an initial concentration

(e.g., 50 mg/mL).[7]

Further dilute to the final desired concentration using sterile saline.[7]

Mechanism of Action: Inhibition of the Complement
Cascade
a-AMY-101 acetate targets the central component of the complement system, C3. By binding

to C3, it prevents its cleavage into the pro-inflammatory anaphylatoxin C3a and the opsonin

C3b. This action effectively halts the amplification of the complement cascade, regardless of

the initial activation pathway.
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Caption: a-AMY-101 inhibits the central complement component C3.

Experimental Protocols
In Vitro: Inhibition of Pro-inflammatory Mediators in
THP-1 Cells
This protocol describes the use of a-AMY-101 to assess its anti-inflammatory effects on human

THP-1 monocytic cells.

Workflow:
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Cell Preparation Treatment

Analysis

Seed THP-1 cells
(2.5 x 10^4 cells/well)

Differentiate with PMA
(50 nM, 48h)

Rest in fresh medium
(24h)

Switch to 1% FBS medium
(2h before treatment)

Treat with a-AMY-101
(e.g., 20 µM)

Assess cell viability
(MTT assay)

Measure cytokine levels
(e.g., IL-1β)

Click to download full resolution via product page

Caption: Workflow for in vitro analysis of a-AMY-101.

Methodology:

Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 2.5 x 10^4 cells per well in

200 µL of complete RPMI 1640 medium.[9]

Differentiation: Add Phorbol 12-Myristate 13-Acetate (PMA) to a final concentration of 50 nM

to differentiate the cells into macrophages. Incubate for 48 hours at 37°C in a 5% CO2

atmosphere.[9]

Resting: Replace the PMA-containing medium with 200 µL of fresh, complete RPMI 1640

medium and rest the cells for 24 hours.[9]

Serum Starvation: Two hours prior to treatment, replace the medium with complete RPMI

containing 1% FBS.[9]

Treatment: Treat the cells with the desired concentration of a-AMY-101 (e.g., 20 µM) or a

vehicle control.[9]

Incubation: Incubate for the desired time points (e.g., 24, 48, 72 hours).

Analysis:

Cell Viability: Assess cell viability using an MTT assay.
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Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-

inflammatory cytokines (e.g., IL-1β) using an appropriate immunoassay kit.[9]

In Vivo: Murine Model of Unilateral Ureteral Obstruction
(UUO)-Induced Renal Fibrosis
This protocol outlines the systemic administration of a-AMY-101 in a mouse model of renal

fibrosis.

Dosage and Administration:

Animal Model Dosage
Administration
Route

Frequency Duration

UUO and sham-

operated mice
1 mg/kg

Subcutaneous

injection
Every 12 hours 7 or 14 days

Data sourced from MedChemExpress.[1]

Methodology:

Animal Model: Induce unilateral ureteral obstruction (UUO) in mice to model renal fibrosis.

Sham-operated mice serve as controls.

Treatment Groups: Divide the animals into treatment (a-AMY-101) and control (vehicle or

control peptide) groups.

Administration: Administer a-AMY-101 via subcutaneous injection at a dose of 1 mg/kg every

12 hours for the specified duration.[1]

Endpoint Analysis: At the end of the treatment period, sacrifice the animals and harvest the

kidneys.

Histological Analysis: Process the kidney tissues for histological staining (e.g., Masson's

trichrome) to assess the degree of interstitial fibrosis.
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Immunohistochemistry: Perform immunohistochemical staining to evaluate the infiltration of

inflammatory cells.

In Vivo: Non-Human Primate (NHP) Model of
Periodontitis
This protocol details the local and systemic administration of a-AMY-101 in a naturally

occurring model of periodontitis in non-human primates.

Dosage and Administration:

Administration
Route

Dosage Concentration Frequency Duration

Local Injection 0.1 mg/site 2 mg/mL

Three times per

week or once a

week

6 weeks

Subcutaneous

Injection

4 mg/kg

bodyweight
N/A

Once per 24

hours
28 days

Data sourced from MedChemExpress and Kajikawa T, et al.[1][10]

Methodology for Local Administration:

Animal Model: Use adult non-human primates (e.g., cynomolgus monkeys) with naturally

occurring periodontitis.[1]

Reconstitution: Prepare a 2 mg/mL solution of a-AMY-101.[1]

Administration: Inject 50 µL (0.1 mg) of the solution locally into the interdental papillae.[1]

Treatment Schedule: Administer the injections either three times per week or once a week

for 6 weeks.[1]

Follow-up: Include a follow-up period without treatment to assess the duration of the

therapeutic effect.[1]
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Clinical Assessment: Monitor clinical parameters such as Probing Pocket Depth (PPD) and

Bleeding on Probing (BOP) to evaluate tissue destruction and inflammation.[10]

Conclusion
a-AMY-101 acetate is a potent and specific inhibitor of the complement system with

demonstrated efficacy in various preclinical and clinical models of inflammatory diseases.

Adherence to the reconstitution, handling, and experimental protocols outlined in these

application notes is essential for obtaining reliable and reproducible results. The provided

information serves as a comprehensive guide for researchers and drug development

professionals investigating the therapeutic potential of this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [a-AMY-101 Acetate: Comprehensive Application Notes
and Protocols for Experimental Use]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13384212#a-amy-101-acetate-reconstitution-and-
handling-for-experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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